molecular formula C18H24N4O4S B2422523 Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396807-27-4

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No.: B2422523
CAS No.: 1396807-27-4
M. Wt: 392.47
InChI Key: GHNPVOKVPAQXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(24)22-10-8-21(9-11-22)15(23)12-20(2)17-19-16-13(25-3)6-5-7-14(16)27-17/h5-7H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNPVOKVPAQXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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